molecular formula C16H16F5OPS3 B8227344 (+)-psi Reagent

(+)-psi Reagent

Cat. No.: B8227344
M. Wt: 446.5 g/mol
InChI Key: YPYCUYPOHPPYAS-WHJDOBIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound known as (+)-psi Reagent is a specialized chemical reagent used in various organic synthesis processes. It is particularly valued for its ability to facilitate specific types of chemical reactions, making it a crucial tool in both academic and industrial research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (+)-psi Reagent typically involves the reaction of a halogenated precursor with a metal catalyst under controlled conditions. The process often requires the use of an inert atmosphere to prevent unwanted side reactions. For example, a common synthetic route might involve the reaction of a halogenated hydrocarbon with magnesium in the presence of an ether solvent to form the desired reagent.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves rigorous quality control measures, including the use of high-purity starting materials and precise control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(+)-psi Reagent is known to undergo a variety of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: It participates in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Typical conditions involve the use of polar aprotic solvents and a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions typically result in the formation of a new carbon-carbon or carbon-heteroatom bond.

Scientific Research Applications

(+)-psi Reagent has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of complex organic molecules, serving as a building block or intermediate in various synthetic pathways.

    Biology: It is employed in the modification of biomolecules, such as the synthesis of labeled compounds for tracking biological processes.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which (+)-psi Reagent exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, facilitating the formation of new chemical entities. The molecular targets and pathways involved in its reactions are typically those that are susceptible to nucleophilic or electrophilic attack, such as carbonyl groups, halides, and unsaturated bonds.

Comparison with Similar Compounds

Similar Compounds

    Grignard Reagents: These are similar in that they also involve the reaction of a halogenated precursor with a metal, typically magnesium.

    Organolithium Reagents: These compounds are also used in organic synthesis and share similar reactivity patterns with (+)-psi Reagent.

Uniqueness

What sets this compound apart from similar compounds is its specific reactivity profile and the conditions under which it can be used. It may offer advantages in terms of selectivity, yield, or ease of handling compared to other reagents.

Properties

IUPAC Name

(2R,3aR,6S,7aR)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYCUYPOHPPYAS-WHJDOBIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]2([C@@H](C1)O[P@@](=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F5OPS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-psi Reagent
Reactant of Route 2
(+)-psi Reagent
Reactant of Route 3
(+)-psi Reagent
Reactant of Route 4
(+)-psi Reagent
Reactant of Route 5
(+)-psi Reagent
Reactant of Route 6
(+)-psi Reagent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.